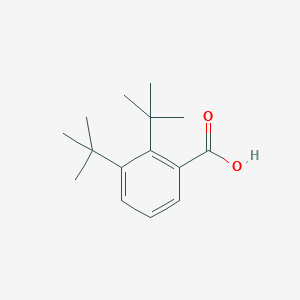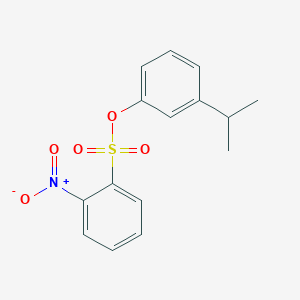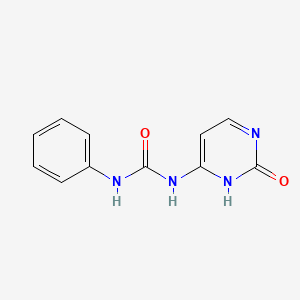
2,3-Dimethyltridecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyltridecane is an organic compound with the molecular formula C15H32 . It is a branched alkane, characterized by the presence of two methyl groups attached to the second and third carbon atoms of a tridecane chain. This compound is part of a larger family of hydrocarbons and is known for its unique structural properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyltridecane can be achieved through various organic reactions. One common method involves the alkylation of a tridecane precursor with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, to facilitate the methylation process.
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic cracking and subsequent alkylation processes. The use of zeolite catalysts in the cracking process helps in breaking down larger hydrocarbons into smaller, branched alkanes, including this compound .
化学反应分析
Types of Reactions: 2,3-Dimethyltridecane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, ketones, or carboxylic acids.
Reduction: The compound can be reduced to form simpler hydrocarbons, typically using hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenation is a common substitution reaction where hydrogen atoms in this compound are replaced by halogen atoms, such as chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts.
Substitution: Halogens (Cl2, Br2) in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Simpler alkanes.
Substitution: Halogenated alkanes.
科学研究应用
2,3-Dimethyltridecane has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of hydrocarbon structures and reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in the context of lipid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: this compound is used in the production of lubricants, solvents, and other industrial chemicals.
作用机制
The mechanism of action of 2,3-Dimethyltridecane involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In biological systems, it may interact with enzymes involved in lipid metabolism, influencing the synthesis and breakdown of fatty acids .
相似化合物的比较
2,5-Dimethyltridecane: Another branched alkane with methyl groups at the second and fifth positions.
2,3-Dimethylpentane: A shorter chain alkane with similar branching.
2,3-Dimethylbutane: An even shorter chain alkane with similar structural features.
Uniqueness: 2,3-Dimethyltridecane is unique due to its specific branching pattern and chain length, which confer distinct physical and chemical properties. Its longer chain length compared to similar compounds like 2,3-Dimethylbutane and 2,3-Dimethylpentane results in different boiling points, solubility, and reactivity .
属性
CAS 编号 |
18435-20-6 |
|---|---|
分子式 |
C15H32 |
分子量 |
212.41 g/mol |
IUPAC 名称 |
2,3-dimethyltridecane |
InChI |
InChI=1S/C15H32/c1-5-6-7-8-9-10-11-12-13-15(4)14(2)3/h14-15H,5-13H2,1-4H3 |
InChI 键 |
SWUJSLXRUPXTQB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC(C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



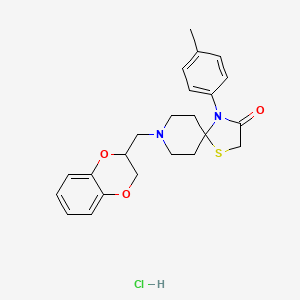

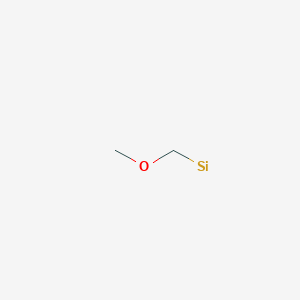
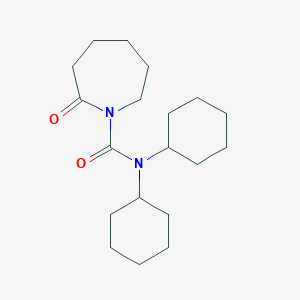

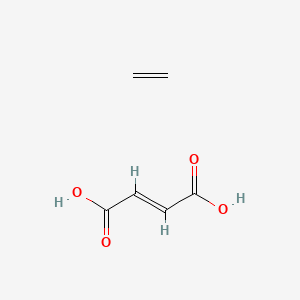

![Spiro[2H-furo[3,2-b]indole-2,2'-indolin]-3'-ol, 3,3a,4,8b-tetrahydro-3',3a,8b-trimethyl-](/img/structure/B14703768.png)
![N-benzyl-N-[(dibenzylamino)diazenyl]-1-phenylmethanamine](/img/structure/B14703775.png)

